molecular formula C11H21NO3 B2392212 tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate CAS No. 2059939-46-5

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate

Cat. No.: B2392212
CAS No.: 2059939-46-5
M. Wt: 215.293
InChI Key: JGILXGQQADBQRT-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate: is a chemical compound with the molecular formula C11H21NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety can also interact with active sites, modulating the function of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

  • tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
  • tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]methylcarbamate
  • tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate

Comparison: tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a methyl group on the carbamate moiety. This structural feature distinguishes it from similar compounds, which may lack one of these groups. The presence of the methyl group can influence the compound’s reactivity and interaction with molecular targets, making it distinct in its applications and effects.

Biological Activity

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is a compound of significant interest in biological and medicinal chemistry. Its unique structure and functional groups facilitate various interactions with biological targets, making it a valuable tool for research and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 2920399-15-9

The compound features a tert-butyl group, a hydroxymethyl cyclobutyl moiety, and a carbamate functional group. These components contribute to its stability and reactivity, allowing it to interact with various biological molecules.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
  • Carbamate Interaction : The carbamate moiety can modulate the function of target molecules by interacting with their active sites, potentially altering cellular pathways and biological responses.

1. Biochemical Probing

This compound serves as a biochemical probe to study enzyme-catalyzed reactions involving carbamates. Its ability to interact selectively with specific enzymes makes it useful in elucidating metabolic pathways.

2. Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit therapeutic properties. The stability provided by the carbamate group enhances the bioavailability of potential drug candidates, making it a promising lead compound for drug development targeting various diseases.

3. Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential for developing enzyme inhibitors.
  • Therapeutic Potential : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Further investigation is required to explore its efficacy in vivo .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
CAS Number2920399-15-9
Biological ActivityEnzyme inhibition, anticancer potential

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILXGQQADBQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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